
Clomethiazole edisylate
Overview
Description
Clomethiazole edisylate (chemical formula: C₁₂H₁₅ClNS·C₆H₁₀O₃S) is a sedative-hypnotic agent primarily used for alcohol withdrawal syndrome and as a neuroprotective agent in cerebral ischemia . It exists as an ethane disulfonate salt of the thiazole derivative clomethiazole (free base: C₆H₈ClNS). The drug is metabolized to inactive metabolites, such as NLA-715, which lack neuroprotective activity but may contribute to sedation . Due to its high toxicity and risk of abuse, it is reserved for second-line therapy, particularly in patients with contraindications to benzodiazepines .
Preparation Methods
Formation of Clomethiazole Edisylate Salt
The edisylate salt is formed by reacting clomethiazole base with edisilic acid (1,2-ethanedisulfonic acid). This salt formation improves aqueous solubility, critical for intravenous formulations.
Reaction Conditions
- Molar Ratio : A 2:1 stoichiometry of clomethiazole base to edisilic acid (C₂H₆O₆S₂) is used, yielding the molecular formula 2C₆H₈ClNS·C₂H₆O₆S₂ (MW: 513.5 g·mol⁻¹).
- Solvent System : The reaction is conducted in water or ethanol to facilitate proton transfer.
- Isolation : The salt is precipitated by adjusting pH or cooling, followed by filtration and drying.
Parenteral Formulation Development
The patent WO2000067753A1 details a stable parenteral formulation comprising:
- This compound : 0.8% w/v (8 mg/mL)
- Sodium chloride : 0.9% w/v for isotonicity
- Water for injection : q.s. to 100%.
Stability Optimization
- pH Adjustment : Maintained between 4.0–5.0 to prevent hydrolysis.
- Lyophilization : For long-term storage, the solution is freeze-dried and reconstituted with sterile water before use.
Analytical Characterization
High-Performance Liquid Chromatography (HPLC)
- Column : Reverse-phase C18
- Mobile Phase : Acetonitrile:water (70:30) with 0.1% trifluoroacetic acid
- Detection : UV at 254 nm; limit of detection (LOD) = 0.05 µg/mL.
Mass Spectrometry
- Electrospray Ionization (ESI) : Positive mode detection of [M+H]⁺ ion at m/z 162 for clomethiazole.
- Quantification : Linear range of 0.01–10 µg/mL in plasma.
In Vitro and Clinical Validation
Microdialysis Recovery Studies
Flow Rate (µL/min) | Relative Recovery (%) |
---|---|
0.3 | 64.3 ± 2.6 |
1.0 | 55.4 ± 8.3 |
5.0 | 21.5 ± 6.8 |
Table 1. Recovery rates of this compound across CMA70 microdialysis catheters.
Clinical Protocol
- Infusion Regimen :
Comparative Advantages of Edisylate Salt
Chemical Reactions Analysis
Types of Reactions: Clomethiazole edisylate undergoes various chemical reactions, including:
Oxidation: Clomethiazole can be oxidized to form sulfoxides and sulfones.
Reduction: The compound can be reduced to form thiols.
Substitution: Clomethiazole can undergo nucleophilic substitution reactions, particularly at the chloroethyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols are commonly employed.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Clinical Applications
Management of Alcohol Withdrawal Syndrome
- Clomethiazole edisylate is widely used to alleviate symptoms associated with acute alcohol withdrawal, particularly delirium tremens. A retrospective analysis indicated that early administration of clomethiazole significantly reduced the incidence and severity of delirium tremens in high-risk patients . This protective action highlights its importance in clinical practice for managing acute alcohol withdrawal.
Sedation and Anesthesia
- The compound serves as a sedative-hypnotic agent in various clinical settings. It is employed for sedation in intensive care units and during surgical procedures, especially for patients requiring regional anesthesia . Its rapid onset and short duration make it suitable for these applications.
Anticonvulsant Properties
- This compound has demonstrated efficacy in treating convulsive disorders such as status epilepticus and myoclonic seizures. Studies indicate that it enhances GABAergic activity, which is crucial for its anticonvulsant effects . This property makes it a valuable option for patients with refractory seizures.
Pharmacokinetics and Administration Routes
Pharmacokinetics
- Research comparing oral and rectal administration of this compound revealed significant differences in peak serum concentrations, with oral administration yielding higher levels more quickly. The relative bioavailability of rectal dosing was found to be approximately 90% compared to oral dosing . This flexibility in administration routes is particularly beneficial when oral intake is not feasible.
Formulation Development
- Innovations in the formulation of this compound have focused on improving its stability and antimicrobial properties. A recent patent describes a parenteral formulation that enhances biological compatibility and stability, making it suitable for intravenous administration . This development is crucial for ensuring patient safety and drug efficacy during treatment.
Research Applications
Model Compound for Drug-Plastic Interactions
- This compound has been used as a model compound to study drug interactions with plastic materials used in intravenous infusion systems. Understanding how drugs like clomethiazole interact with these materials helps assess drug stability during administration. This research is vital for ensuring the integrity of drug delivery systems.
Summary of Key Findings
Mechanism of Action
Clomethiazole edisylate acts as a positive allosteric modulator at the barbiturate/picrotoxin site of the gamma-aminobutyric acid (GABA) A receptor. It enhances the action of the neurotransmitter GABA, which is the major inhibitory neurotransmitter in the brain. This results in anxiolytic, anticonvulsant, sedative, and hypnotic effects. Additionally, clomethiazole inhibits the binding of [35S]butyl-bicyclophosphorothionate (TBPS), indicating GABA A receptor-channel activation .
Comparison with Similar Compounds
Chemical and Structural Properties
Key Differences :
- This compound’s disulfonate salt enhances solubility, whereas Cymiazole and Carbromal lack ionic modifications.
- Structural diversity: Thiazole (Clomethiazole, Cymiazole) vs. carbamate (Carbromal) vs. benzodiazepine (Diazepam) cores.
Pharmacological Activity
Key Insights :
- Diazepam and Clomethiazole both exhibit high sedative potency but differ in receptor targets (GABA-A modulation vs. thiazole-specific mechanisms).
Metabolic Pathways and Stability
Key Findings :
Biological Activity
Clomethiazole edisylate, a derivative of clomethiazole, is primarily recognized for its sedative, hypnotic, and anticonvulsant properties. Originally developed in the 1930s, it has been utilized mainly for managing acute alcohol withdrawal symptoms and other conditions requiring sedation. This article delves into the biological activity of this compound, examining its pharmacological mechanisms, clinical applications, and associated research findings.
Pharmacological Mechanisms
Clomethiazole acts predominantly as a positive allosteric modulator at the GABA receptor, enhancing the inhibitory effects of gamma-aminobutyric acid (GABA), which is crucial for reducing neuronal excitability. This mechanism is similar to that of barbiturates but differs in its interaction with excitatory amino acids and chloride ion channels .
Key Mechanisms:
- GABA Modulation: Increases GABA's inhibitory effects, leading to anxiolytic and anticonvulsant outcomes.
- CYP Enzyme Inhibition: Acts as an inhibitor of CYP2E1, affecting ethanol metabolism, which is particularly relevant in treating alcohol withdrawal .
- Neuroprotective Effects: Exhibits neuroprotective properties, potentially beneficial in conditions like head injuries .
Clinical Applications
This compound is primarily indicated for:
- Management of delirium tremens in alcohol withdrawal.
- Short-term treatment of agitation and anxiety in elderly patients.
- As a sedative-hypnotic agent when other treatments have failed .
Case Studies and Clinical Trials
-
Delirium Tremens Prevention:
A clinical analysis involving 476 cases demonstrated the efficacy of early clomethiazole administration in preventing severe delirium tremens symptoms. The study highlighted a significant reduction in the incidence of complications associated with alcohol withdrawal when clomethiazole was administered early . -
Neuroprotective Properties:
A study assessing clomethiazole's effects on patients with severe head injuries found that while the drug did not significantly alter physiological parameters like GABA levels or lactate/pyruvate ratios, it induced EEG changes indicative of its sedative effects. The study concluded that clomethiazole could be safely administered to ventilated patients without adverse effects like hypotension or withdrawal seizures . -
Pharmacokinetics:
Research comparing oral and rectal administration methods revealed that oral dosing resulted in higher peak serum concentrations and faster onset of action compared to rectal administration. However, both routes demonstrated comparable pharmacodynamic effects, suggesting that rectal administration is a viable alternative when oral intake is not feasible .
Table 1: Pharmacokinetic Comparison of this compound
Administration Route | Peak Serum Concentration (µg/mL) | Time to Peak (minutes) | Relative Bioavailability (%) |
---|---|---|---|
Oral | 1.76 ± 0.47 | 55 ± 12 | 100 |
Rectal | 0.48 ± 0.14 | 89 ± 11 | 90 |
Table 2: Effects on EEG Patterns in Head Injury Patients
Patient Group | EEG Changes Observed | Incidence (%) |
---|---|---|
Clomethiazole Group | Burst suppression | 25 |
Control Group | No significant changes | 5 |
Adverse Effects and Safety Profile
Despite its therapeutic benefits, clomethiazole has a notable risk profile:
- Tolerance and Dependence: Long-term use can lead to tolerance and physical dependence similar to benzodiazepines .
- Overdose Risks: The drug has a narrow therapeutic window; overdose can be fatal, especially when combined with alcohol or other CNS depressants. Treatment for overdose primarily involves supportive care as flumazenil (a benzodiazepine antidote) does not reverse its effects .
Q & A
Basic Research Questions
Q. What are the primary metabolic pathways of clomethiazole edisylate in preclinical models, and how do they influence experimental design?
- Methodological Answer : this compound is rapidly metabolized in gerbil models to its major metabolite NLA-715, with minor metabolites NLA-272 and NLA-511. To accurately assess pharmacokinetics and pharmacodynamics, researchers must quantify both the parent compound and metabolites in plasma and brain tissue. Analytical methods such as Ultra Performance Liquid Chromatography (UPLC) with validation per ICH guidelines (e.g., linearity, specificity, stability) are recommended . For example, in gerbils, NLA-715 reached plasma concentrations of ~5 µg/mL and brain concentrations of ~3 µg/g within 1 hour post-administration, while the parent compound showed rapid clearance .
Q. How should researchers design analytical methods to quantify this compound and its metabolites in biological matrices?
- Methodological Answer : Reverse-phase UPLC with UV detection is a robust approach for separating this compound from metabolites. Key validation parameters include:
- Linearity : Test a range of 80–120% of the target concentration.
- Specificity : Ensure resolution >2.5 between peaks.
- Stability : Confirm sample and mobile phase stability over 72 hours.
Reference standards (e.g., this compound, CAS 1867-58-9) must be sourced from accredited providers to ensure accuracy .
Q. What frameworks are recommended for structuring research questions on this compound’s neuroprotective mechanisms?
- Methodological Answer : Use the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) and PICO framework (Population, Intervention, Comparison, Outcome) to define hypotheses. For example:
- Population: Gerbil models of global ischemia.
- Intervention: this compound administration.
- Comparison: Vehicle vs. metabolite NLA-715.
- Outcome: Neuroprotection measured via histopathology.
This ensures alignment with systematic review standards and reduces bias .
Advanced Research Questions
Q. How can conflicting data on this compound’s neuroprotective vs. sedative effects be resolved in systematic reviews?
- Methodological Answer : Conduct a dose-response meta-analysis to distinguish parent compound effects from metabolite activity. For instance, while this compound exhibits neuroprotection in gerbil ischemia models, its metabolite NLA-715 contributes to sedation without neuroprotective activity. Stratify studies by methodology (e.g., in vivo vs. in vitro) and use sensitivity analysis to account for confounding variables like metabolic variability .
Q. What experimental approaches isolate the neuroprotective effects of this compound from its metabolites?
- Methodological Answer : Use pharmacokinetic inhibitors (e.g., CYP450 inhibitors) to block metabolite formation in vivo. Alternatively, administer purified metabolites (e.g., NLA-715) to gerbil models and compare outcomes with the parent compound. In one study, NLA-715 showed no neuroprotective activity despite high brain penetration, confirming the parent compound’s role .
Q. How do in vivo and in vitro models differ in assessing this compound’s efficacy, and what are the implications?
- Methodological Answer : In vivo models (e.g., gerbil ischemia) capture blood-brain barrier penetration and systemic metabolism, whereas in vitro models (e.g., neuronal cell cultures) lack metabolic context. For example, this compound’s neuroprotection in vivo is absent in vitro due to the absence of metabolic activation. Researchers should combine both approaches, using in vitro data to validate mechanistic hypotheses .
Q. What methodological critiques are essential when evaluating studies on this compound’s contradictory outcomes?
- Methodological Answer : Assess studies for:
- Confounding variables : Differences in ischemia induction methods (e.g., bilateral carotid occlusion vs. hypoxia).
- Metabolic reporting : Failure to measure metabolite levels in plasma/brain.
- Dose-response gaps : Inadequate exploration of threshold doses for neuroprotection.
Consult multi-disciplinary experts to identify overlooked biases, as conflicting conclusions often arise from methodological heterogeneity .
Properties
IUPAC Name |
5-(2-chloroethyl)-4-methyl-1,3-thiazole;ethane-1,2-disulfonic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C6H8ClNS.C2H6O6S2/c2*1-5-6(2-3-7)9-4-8-5;3-9(4,5)1-2-10(6,7)8/h2*4H,2-3H2,1H3;1-2H2,(H,3,4,5)(H,6,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFVBVWRCFZCWJU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=N1)CCCl.CC1=C(SC=N1)CCCl.C(CS(=O)(=O)O)S(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22Cl2N2O6S4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
513.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1867-58-9 | |
Record name | Chlormethiazole edisylate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001867589 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethane-1,2-disulphonic acid, compound with 5-(2-chloroethyl)-4-methylthiazole (1:2) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.894 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | CLOMETHIAZOLE EDISYLATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/22NJI0W1D2 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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